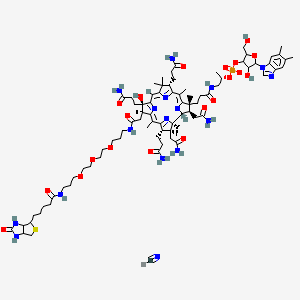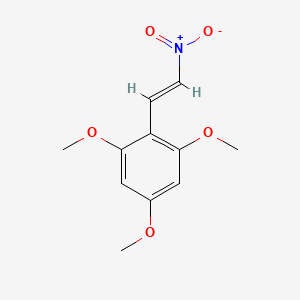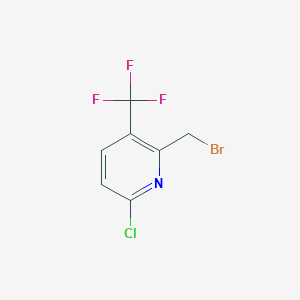
2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H4BrClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, chlorine, and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine typically involves the bromination of 6-chloro-3-(trifluoromethyl)pyridine. This can be achieved through the reaction of 6-chloro-3-(trifluoromethyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
科学的研究の応用
2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
作用機序
The mechanism of action of 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
Uniqueness
2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct reactivity and physicochemical properties, making it valuable in specific synthetic and research applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromomethyl group provides a reactive site for further functionalization .
特性
分子式 |
C7H4BrClF3N |
|---|---|
分子量 |
274.46 g/mol |
IUPAC名 |
2-(bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-5-4(7(10,11)12)1-2-6(9)13-5/h1-2H,3H2 |
InChIキー |
MXKRONSEUUMGAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(F)(F)F)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


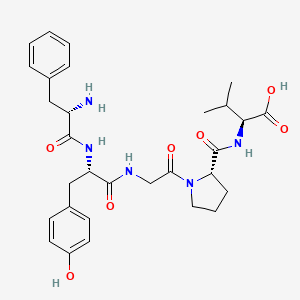
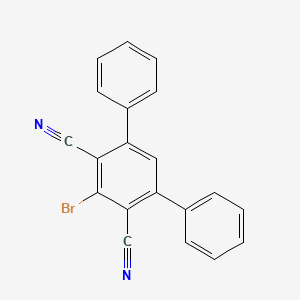
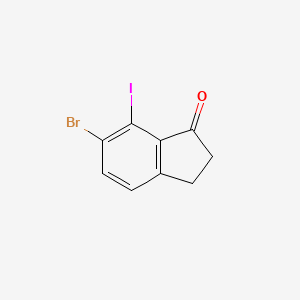
![4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, hydrogen sulfate, sodium salt](/img/structure/B12333293.png)

![Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B12333300.png)
![1,3-Benzodioxole-5-acetic acid, alpha-[2-(4-methoxyphenyl)-2-oxo-1-[(3,4,5-trimethoxyphenyl)methyl]ethylidene]-, sodium salt (1:1)](/img/structure/B12333307.png)
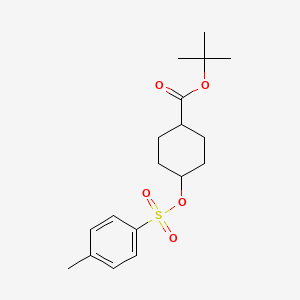
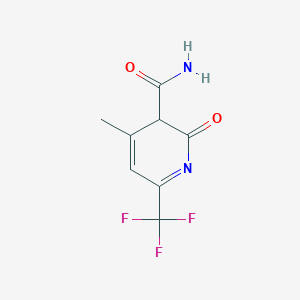
![1H-Indole-3-carboxylic acid, 5-hydroxy-1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B12333324.png)
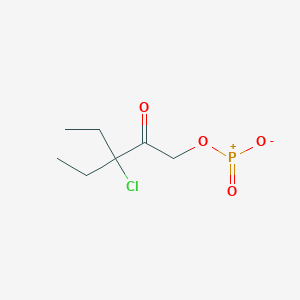
![2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B12333331.png)
